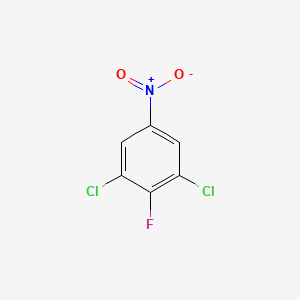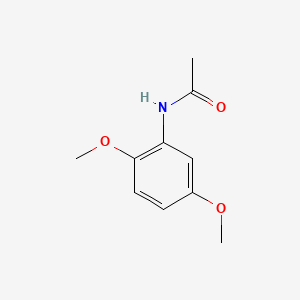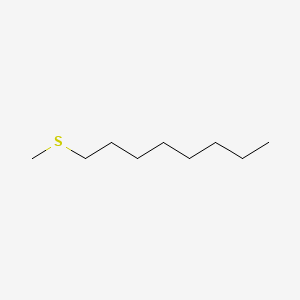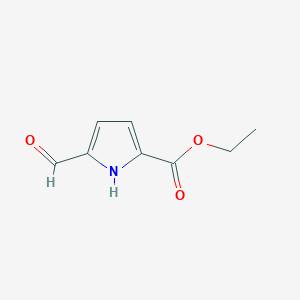
ethyl 5-formyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 5-formyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 7126-50-3 . It has a molecular weight of 167.16 . The IUPAC name for this compound is ethyl 5-formyl-1H-pyrrole-2-carboxylate .
Molecular Structure Analysis
The InChI code for ethyl 5-formyl-1H-pyrrole-2-carboxylate is 1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(5-10)9-7/h3-5,9H,2H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving ethyl 5-formyl-1H-pyrrole-2-carboxylate are not detailed in the retrieved sources, pyrrole-2-carboxaldehyde derivatives, which include this compound, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .Physical And Chemical Properties Analysis
Ethyl 5-formyl-1H-pyrrole-2-carboxylate is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Medicinal Chemistry
Ethyl 5-formyl-1H-pyrrole-2-carboxylate is a valuable building block in medicinal chemistry. It is used to synthesize pyrrole derivatives that are prevalent in various therapeutic agents. These compounds have been incorporated into drugs with anti-inflammatory , antitumor , and antibiotic properties. The pyrrole moiety is a common feature in molecules designed for disease treatment, making this compound a staple in pharmaceutical research.
Agriculture
In the agricultural sector, ethyl 5-formyl-1H-pyrrole-2-carboxylate can be utilized to create fungicides and pesticides. Its derivatives help protect crops from fungal infections and pests, contributing to higher yield and better quality produce .
Material Science
This compound finds applications in material science due to its potential in forming polymers and co-crystals. These materials can have enhanced properties like increased solubility and bioavailability, which are crucial in developing new materials for various industrial applications .
Environmental Science
Researchers are exploring the use of ethyl 5-formyl-1H-pyrrole-2-carboxylate in environmental science. Its derivatives could play a role in the development of environmentally friendly reagents and processes, contributing to sustainable practices and pollution reduction .
Pharmaceuticals
Ethyl 5-formyl-1H-pyrrole-2-carboxylate is used in the synthesis of various pharmaceuticals. Its role in creating pyrrole-based compounds extends to the development of drugs for cholesterol management and other conditions .
Safety and Hazards
properties
IUPAC Name |
ethyl 5-formyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(5-10)9-7/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPFMOGFQKDFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313576 | |
| Record name | ethyl 5-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-formyl-1H-pyrrole-2-carboxylate | |
CAS RN |
7126-50-3 | |
| Record name | 7126-50-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 5-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of ethyl 5-formyl-1H-pyrrole-2-carboxylate in the synthesis of the thiosemicarbazone derivatives, and how does this relate to their potential anticancer activity?
A1: Ethyl 5-formyl-1H-pyrrole-2-carboxylate serves as a crucial starting material in the synthesis of the N(4)-substituted thiosemicarbazones. [] The formyl group (-CHO) present in ethyl 5-formyl-1H-pyrrole-2-carboxylate reacts with various 4-substituted thiosemicarbazides to form the desired thiosemicarbazone derivatives. The resulting compounds incorporate a pyrrole ring into their structure, which is hypothesized to contribute to their anticancer activity. While the exact mechanism of action of these specific thiosemicarbazones is still under investigation, previous studies have shown that similar compounds exhibit anticancer effects through various mechanisms, such as:
- Ribonucleotide reductase inhibition: This enzyme is essential for DNA synthesis, and inhibiting it can lead to cancer cell death. []
- Metal-dependent radical damage: Thiosemicarbazones can chelate metal ions and generate reactive oxygen species, damaging cancer cells. []
- DNA binding: Some thiosemicarbazones can directly bind to DNA, interfering with replication and transcription. []
- Inhibition of protein synthesis: By disrupting protein synthesis, thiosemicarbazones can inhibit cancer cell growth and proliferation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)

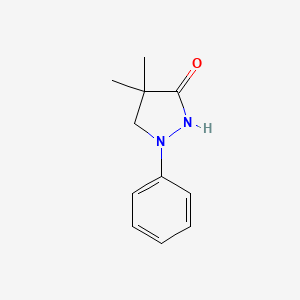
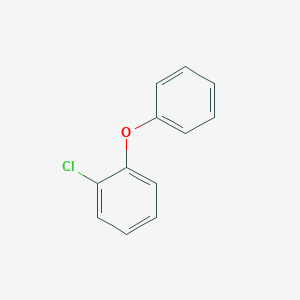
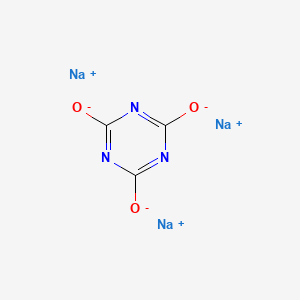
![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)
